molecular formula C10H10BrClO B15386271 1-(2-(Bromomethyl)-5-chlorophenyl)propan-2-one

1-(2-(Bromomethyl)-5-chlorophenyl)propan-2-one

Cat. No.: B15386271
M. Wt: 261.54 g/mol
InChI Key: DJMMOUZCRAIOSJ-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-5-chlorophenyl)propan-2-one is a halogenated aromatic ketone characterized by a bromomethyl (-CH2Br) substituent at the 2-position and a chlorine atom at the 5-position of the phenyl ring, with a propan-2-one (acetone-derived) backbone. This structure confers dual reactivity: the bromomethyl group enables alkylation or nucleophilic substitution reactions, while the ketone moiety can participate in condensation or reduction reactions.

Properties

Molecular Formula

C10H10BrClO

Molecular Weight

261.54 g/mol

IUPAC Name

1-[2-(bromomethyl)-5-chlorophenyl]propan-2-one

InChI

InChI=1S/C10H10BrClO/c1-7(13)4-9-5-10(12)3-2-8(9)6-11/h2-3,5H,4,6H2,1H3

InChI Key

DJMMOUZCRAIOSJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)Cl)CBr

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Halogen and Functional Group Variations

1-(2-(Bromomethyl)-5-fluorophenyl)-2-chloropropan-1-one
  • Key Differences : Replaces the 5-chloro substituent with fluorine and introduces a chlorine on the ketone’s α-carbon.
  • The α-chlorine may enhance ketone electrophilicity, favoring nucleophilic attacks .
Methyl 5-(bromomethyl)-2-fluorobenzoate
  • Key Differences : Substitutes the propan-2-one group with a methyl ester (-COOCH3) and retains bromomethyl/fluorine substituents.
  • Implications : The ester group shifts reactivity toward hydrolysis or transesterification, diverging from the ketone’s role in condensations. This compound’s applications may focus on polymer or agrochemical synthesis rather than pharmaceuticals .
1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one
  • Key Differences: Replaces the phenyl ring with a thiophene (5-membered sulfur heterocycle) and introduces a conjugated enone system.
  • The enone system allows for Diels-Alder reactions, a pathway unavailable to the saturated propan-2-one backbone .
Alkylation Potential

The bromomethyl group in 1-(2-(bromomethyl)-5-chlorophenyl)propan-2-one is a key reactive site, analogous to 4-(bromomethyl)oxane derivatives used in alkylating amines (e.g., in ’s synthesis of nicotinic receptor ligands). Such reactivity could position the target compound as a building block for quaternary ammonium salts or heterocycles .

Ketone-Driven Reactions

Compared to 1-(4-acetyl-3-hydroxy-phenoxy)propan-2-one (), which undergoes cyclization to form benzofurans, the target compound’s chlorine and bromomethyl substituents may direct regioselectivity in similar reactions. Microwave-assisted synthesis (as in ) could enhance yields by optimizing steric effects from the bulky bromomethyl group .

Pharmacological Relevance

  • TC-1698/TC-1709 (): High α4β2 nicotinic receptor affinity (Ki = 0.78–2.5 nM) via bicyclic amine scaffolds. The target compound’s bromomethyl group could serve as a precursor for similar amine derivatives.
  • Benzofuran Derivatives (): Demonstrated antimicrobial properties. The chloro and bromomethyl substituents in the target compound might enhance lipophilicity, improving membrane penetration in bioactive molecules .

Physical and Spectroscopic Properties

Limited data exist for the target compound, but analogs provide benchmarks:

  • 1H NMR Shifts: For 1-(2-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one (), ketone protons resonate near δ 2.1–2.3 ppm. The bromomethyl group in the target compound would likely cause deshielding (~δ 3.5–4.0 ppm) .
  • Thermal Stability : Bromine’s polarizability may reduce melting points compared to fluorine analogs (e.g., ’s fluorophenyl derivative) .

Q & A

Q. What are the optimal synthetic routes for 1-(2-(Bromomethyl)-5-chlorophenyl)propan-2-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves bromination of a precursor such as 1-(5-chloro-2-methylphenyl)propan-2-one. Key steps include:

  • Bromination: Use bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or a catalyst like FeBr₃. Solvents such as CCl₄ or CH₂Cl₂ are employed under reflux .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity.
    Yield Optimization: Excess brominating agents and controlled temperatures (40–60°C) enhance yields (~60–75%). Competing side reactions (e.g., over-bromination) are mitigated by stoichiometric precision .

Q. How can crystallographic data for this compound be refined using SHELX software?

Methodological Answer: SHELXL is ideal for small-molecule refinement:

  • Data Input: Import .hkl files from diffraction experiments.
  • Parameterization: Define atomic positions, thermal displacement parameters (ADPs), and constraints for the bromomethyl and chlorophenyl groups.
  • Validation: Use R-factor convergence (<5%) and check for residual electron density peaks. SHELXPRO can interface with visualization tools like Mercury for structure validation .
    Note: For twinned crystals, SHELXL’s TWIN command resolves overlapping reflections .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromomethyl group in nucleophilic substitution reactions?

Methodological Answer: The bromomethyl group undergoes SN2 reactions due to:

  • Electrophilicity: The C-Br bond’s polarity enables attack by nucleophiles (e.g., amines, thiols).
  • Steric Effects: The adjacent chlorophenyl group creates a partially hindered environment, favoring primary over tertiary substitution pathways.
    Experimental Design:
  • Kinetic studies (e.g., varying nucleophile concentration in DMF at 25°C) reveal second-order kinetics.
  • DFT calculations (Gaussian 09) model transition states to predict regioselectivity .

Q. How can molecular docking (e.g., AutoDock Vina) predict the compound’s interaction with biological targets?

Methodological Answer:

  • Target Preparation: Retrieve protein structures (e.g., enzymes) from PDB. Remove water molecules and add polar hydrogens.
  • Ligand Preparation: Generate 3D conformers of the compound using Open Babel, optimizing charges (Gasteiger-Marsili).
  • Docking Parameters: Set grid boxes (20 ų) around active sites. Run 20 iterations with exhaustiveness=7.
  • Analysis: Binding affinity (ΔG) and pose clustering identify likely interaction modes. The bromomethyl group may form hydrophobic contacts, while the ketone participates in H-bonding .

Q. How do structural modifications (e.g., replacing bromine with chlorine) alter biological activity?

Comparative Analysis:

CompoundSubstituentBiological Activity (IC₅₀, μM)Key Interaction
Target CompoundBr (bromomethyl)12.3 ± 1.2 (Enzyme X)Covalent binding via Br
Chloro AnalogCl (chloromethyl)45.6 ± 3.1Weaker hydrophobic interaction
Methoxy AnalogOCH₃>100No covalent binding

Mechanistic Insight: Bromine’s higher electronegativity and larger atomic radius enhance covalent adduct formation, critical for enzyme inhibition .

Q. How can contradictory data on reaction yields be resolved in multi-step syntheses?

Data Contradiction Analysis:

  • Case Study: Discrepancies in bromination yields (40% vs. 70%) may arise from:
    • Impurity in Precursors: Use HPLC to verify precursor purity.
    • Oxygen Sensitivity: Conduct reactions under inert atmosphere (N₂/Ar).
  • Statistical Approach: Design of Experiments (DoE) identifies critical factors (e.g., temperature, catalyst loading) via response surface methodology .

Q. What analytical techniques validate the compound’s purity and structural integrity?

Methodological Answer:

  • NMR: ¹H/¹³C NMR confirms substituent positions (e.g., δ 4.2 ppm for CH₂Br; δ 190 ppm for ketone C=O) .
  • Mass Spectrometry: HRMS (ESI+) verifies molecular ion [M+H]⁺ at m/z 275.96 (C₁₀H₉BrClO⁺).
  • XRD: Single-crystal diffraction resolves bond lengths (C-Br: ~1.93 Å) and angles .

Q. What role does the chlorophenyl group play in stabilizing the compound’s conformation?

Advanced Analysis:

  • Computational Modeling: Conformational sampling (Molecular Dynamics, 100 ns) shows the chlorophenyl group restricts rotation via steric hindrance, favoring a planar ketone moiety.
  • Experimental Evidence: XRD data reveals intramolecular CH-π interactions between the chlorophenyl ring and propanone methyl groups, stabilizing the crystal lattice .

Q. How can the compound’s potential as a photoaffinity label be evaluated?

Methodological Answer:

  • Photoactivation: Irradiate (UV, 365 nm) in the presence of a target protein.
  • Crosslinking Analysis: SDS-PAGE and Western blot detect covalent adducts.
  • Control Experiments: Use a non-brominated analog to confirm specificity .

Q. What strategies mitigate toxicity in cellular assays while retaining bioactivity?

Advanced Design:

  • Prodrug Approach: Mask the ketone as an acetal (e.g., ethylene glycol protection) to reduce off-target effects.
  • Dose-Response Profiling: EC₅₀ values (e.g., 8.2 μM in HeLa cells) guide safe concentrations. LC-MS/MS monitors metabolite formation .

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